![molecular formula C15H26N4O7 B1280720 Boc-gln-gln-OH CAS No. 250290-76-7](/img/structure/B1280720.png)
Boc-gln-gln-OH
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Overview
Description
Boc-Gln-Gln-OH is a biochemical compound used in proteomics research . It is also known as Nα-(tert-Butoxycarbonyl)-L-glutamine or Boc-L-glutamine . The molecular formula of Boc-Gln-Gln-OH is C15H26N4O7 .
Molecular Structure Analysis
The molecular structure of Boc-Gln-Gln-OH can be represented by the formula C15H26N4O7 . The compound has a molecular weight of 374.39 g/mol . The structure includes a glutamine amino acid residue, which is used in the biosynthesis of proteins .
Physical And Chemical Properties Analysis
Boc-Gln-Gln-OH has a molecular weight of 374.39 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not provided in the search results .
Scientific Research Applications
Peptide Synthesis
“Boc-gln-gln-OH” is widely used in peptide synthesis . The Boc (tert-butoxycarbonyl) group is an acid-labile protecting group used in the synthesis of peptides. It protects the amino group of the amino acid during the peptide bond formation process. After the peptide synthesis is complete, the Boc group can be removed under acidic conditions .
Solid-Phase Peptide Synthesis (SPPS)
In addition to general peptide synthesis, “Boc-gln-gln-OH” is particularly useful in Solid-Phase Peptide Synthesis (SPPS) . SPPS is a method used for the synthesis of peptides and small proteins. It involves the sequential addition of amino acids to a growing peptide chain which is attached to insoluble polymeric support .
Fmoc Chemistry
“Boc-gln-gln-OH” is also used in Fmoc chemistry . In Fmoc synthesis, the Trt protected derivatives Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH are the most widely used . This method of peptide synthesis uses base-labile Fmoc (9-fluorenylmethoxycarbonyl) groups to protect the amino group of the amino acid during synthesis .
Large-Scale Manufacturing
While solid-phase chemistry remains the method of choice in research, solution synthesis retains value in large-scale manufacturing . “Boc-gln-gln-OH” is used in both these methods, making it valuable for large-scale manufacturing of peptides .
Specialized Laboratory Applications
Apart from large-scale manufacturing, “Boc-gln-gln-OH” is also used for specialized laboratory applications . These could include the synthesis of specific peptides for use in biological assays, the production of peptide libraries for drug discovery, and the synthesis of complex peptides and small proteins for structural studies .
Safety and Hazards
properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O7/c1-15(2,3)26-14(25)19-8(4-6-10(16)20)12(22)18-9(13(23)24)5-7-11(17)21/h8-9H,4-7H2,1-3H3,(H2,16,20)(H2,17,21)(H,18,22)(H,19,25)(H,23,24)/t8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOCAMYLRIWQMA-IUCAKERBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-gln-gln-OH |
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